molecular formula C8H12F3NO6 B14774310 2-Deoxy-2-[(trifluoroacetyl)amino]hexose

2-Deoxy-2-[(trifluoroacetyl)amino]hexose

Cat. No.: B14774310
M. Wt: 275.18 g/mol
InChI Key: AIJZHZABXNACMO-UHFFFAOYSA-N
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Description

Significance of 2-Amino-2-deoxyhexoses in Glycoscience

2-Amino-2-deoxyhexoses are fundamental components of a wide variety of biologically significant macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans. These complex carbohydrates, or glycans, are involved in a myriad of extracellular and intercellular events, such as cell recognition, adhesion, and signaling.

Prominent examples of 2-amino-2-deoxyhexoses integrated into vital biological structures include:

N-acetylglucosamine (GlcNAc): A key component of bacterial cell walls (peptidoglycan), chitin (B13524) in fungal cell walls and arthropod exoskeletons, and a variety of complex carbohydrates in vertebrates.

N-acetylgalactosamine (GalNAc): Commonly found in glycosaminoglycans like chondroitin (B13769445) sulfate (B86663) and is crucial for protein glycosylation.

The presence of the amino group provides a site for further modification, leading to a diverse range of structures with specific biological functions. Consequently, the ability to chemically synthesize oligosaccharides containing these amino sugars is essential for advancing our understanding of their roles in health and disease.

Rationale for Trifluoroacetyl Protection in 2-Amino-2-deoxyhexose Synthesis

The selection of a protecting group for the C-2 amino function of a 2-amino-2-deoxyhexose donor is a critical decision in oligosaccharide synthesis, as it profoundly influences the reactivity of the donor and the stereochemical outcome of the glycosylation reaction. The trifluoroacetyl (TFA) group has emerged as a valuable tool for this purpose, offering a unique set of properties compared to other commonly used N-protecting groups.

The rationale for employing trifluoroacetyl protection is multifaceted, encompassing its electronic effects, steric profile, and conditions for its removal. One of the key advantages of the N-trifluoroacetyl group is its facile removal under mild basic conditions, which is often compatible with other protecting groups present in the molecule. nih.gov

However, the use of N-TFA protection is not without its complexities. Research has shown that the N-trifluoroacetyl group can participate in hydrogen bonding, which can, in some cases, lead to the formation of unexpected 1,2-cis-glycosidic linkages alongside the expected 1,2-trans products. researchgate.net This contrasts with the behavior of bulkier protecting groups like N-phthaloyl (N-Phth), which tend to exclusively yield 1,2-trans isomers due to steric hindrance and the absence of a hydrogen bond donor. researchgate.net

Furthermore, the performance of N-TFA protected building blocks can be diminished in certain glycosylation reactions due to the formation of oxazoline (B21484) byproducts. researchgate.net In some synthetic campaigns, it has been noted that removing N-TFA groups in the presence of benzyl (B1604629) ethers can be unexpectedly challenging. nih.gov

In comparison, other N-protecting groups like the 2,2,2-trichloroethoxycarbonyl (N-Troc) group have been shown to provide pure β-glycosides in slightly higher yields than their N-Phth counterparts in certain reactions. nih.gov The N-Troc group also offers the advantage of being removable under reductive conditions with zinc, allowing for selective deprotection in the presence of N-Phth groups. nih.gov

The choice of the N-protecting group is therefore a strategic decision based on the specific requirements of the synthetic target and the desired stereochemical outcome. The distinct characteristics of the N-trifluoroacetyl group provide chemists with a valuable option in their synthetic toolbox.

Protecting GroupAbbreviationCommon Deprotection ConditionsKey Characteristics
TrifluoroacetylTFAMild basic conditions (e.g., NH3 in MeOH) nih.govElectron-withdrawing; can participate in H-bonding influencing stereoselectivity; potential for oxazoline byproduct formation. researchgate.net
AcetylAcBasic (e.g., NaOMe) or acidic hydrolysisCommon in nature; can participate in neighboring group effects to give 1,2-trans products.
PhthaloylPhthHydrazine-based reagentsBulky, strongly directing for 1,2-trans products; harsh deprotection conditions. researchgate.net
TrichloroethoxycarbonylTrocReductive cleavage (e.g., Zn/AcOH) nih.govProvides good yields of 1,2-trans products; orthogonal to many other protecting groups. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12F3NO6

Molecular Weight

275.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide

InChI

InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18)

InChI Key

AIJZHZABXNACMO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Deoxy 2 Trifluoroacetyl Amino Hexose and Its Derivatives

Strategies for the Stereoselective Introduction of the 2-Deoxy-2-amino Functionality

The creation of the 2-deoxy-2-amino glycosidic linkage with high stereocontrol is a formidable challenge in carbohydrate synthesis. The absence of a participating group at the C-2 position in 2-deoxy sugars complicates the control of anomeric stereoselectivity. acs.org For 2-amino-2-deoxy sugars, the protecting group on the C-2 amino function profoundly influences the stereochemical outcome of glycosylation reactions. nih.gov Various strategies have been developed to address this challenge, each with its own set of advantages and limitations. bris.ac.uk The N-trifluoroacetyl group, being non-participating, generally leads to the formation of a mixture of anomers unless other control elements are present in the glycosyl donor or reaction conditions are carefully optimized.

Direct Synthesis Approaches to 2-Deoxyglycosides

Direct glycosylation involves the reaction of a glycosyl donor, already possessing the 2-deoxy-2-[(trifluoroacetyl)amino] functionality, with a glycosyl acceptor. acs.org This approach is the most straightforward but achieving high stereoselectivity can be challenging due to the non-participating nature of the N-trifluoroacetyl group. The outcome of the glycosylation is often dependent on factors such as the nature of the anomeric leaving group, the promoter, the solvent, and the reactivity of the glycosyl acceptor. acs.orgnih.gov

Research has shown that glycosylation with N-TFA-protected glucosamine (B1671600) donors, such as N-phenyltrifluoroacetimidates, can proceed to form glycosidic linkages. The mechanism may involve the formation of a 2-trifluoromethyl-oxazoline intermediate, which can influence the stereochemical outcome. researchgate.net The choice of activating system is crucial; for instance, glycosyl trichloroacetimidates are common donors in this direct approach. nih.gov

Donor SubstrateAcceptorPromoter/ConditionsProductYieldAnomeric Ratio (α:β)Reference
3,4,6-Tri-O-acetyl-2-deoxy-2-trifluoroacetamido-α/β-D-glucopyranosyl bromideMethanol (B129727)Silver triflate, collidineMethyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-D-glucopyranoside-Mixture researchgate.net
Protected N-TFA-glucosamine N-phenyltrifluoroacetimidateProtected sugar alcoholTMSOTfDisaccharide-1,2-cis favored researchgate.net

Indirect Synthesis Approaches to 2-Deoxyglycosides

Indirect methods for the synthesis of 2-deoxy-2-aminoglycosides involve the use of a participating group at the C-2 position that directs the stereochemical outcome of the glycosylation, typically leading to the formation of a 1,2-trans-glycosidic linkage. mdpi.com Following the glycosylation, this participating group is then removed and the resulting amino group can be trifluoroacetylated.

Common participating groups include phthalimido (Phth), trichloroethoxycarbonyl (Troc), and thioacetyl (SAc) groups. mdpi.com For example, a glycosyl donor with a 2-thioacetyl group can be glycosylated with high β-selectivity. Subsequent removal of the thioacetyl group, often via a light-induced desulfurization, yields the 2-amino-glycoside, which can then be N-trifluoroacetylated. mdpi.com This multi-step approach offers excellent stereocontrol at the expense of additional synthetic steps. acs.org

Glycosylation Step: Donor with Participating GroupGlycosylation ProductDeprotection & TrifluoroacetylationFinal ProductOverall YieldStereoselectivityReference
2-Phthalimido-glucosyl bromideβ-(1->4)-linked disaccharide1. Hydrazine (B178648) hydrate; 2. Ethyl trifluoroacetate (B77799)N-TFA-glucosaminyl-disaccharideGoodExclusive β mdpi.com
2-Thioacetyl-glucosyl bromideβ-thioglycoside1. Radical desulfurization; 2. (CF3CO)2O, pyridine (B92270)N-TFA-glucosaminideModerateExclusive β mdpi.com

De Novo Synthesis Routes to 2-Deoxy-2-aminohexoses

De novo synthesis offers a powerful alternative for constructing highly modified sugars, including 2-deoxy-2-aminohexoses, from non-carbohydrate precursors. bris.ac.uk This approach allows for the introduction of various functionalities and stereocenters with high precision through asymmetric synthesis methodologies. While specific examples detailing the de novo synthesis of 2-deoxy-2-[(trifluoroacetyl)amino]hexose are not prevalent in the literature, the general strategies can be adapted.

A typical de novo route might involve an asymmetric aldol (B89426) reaction to set the stereochemistry of the hexose (B10828440) backbone, followed by the introduction of an amino or azido (B1232118) group at the C-2 position. The trifluoroacetyl group could be introduced at a late stage of the synthesis. For instance, a route could start from an achiral aldehyde and a ketone, with subsequent steps involving diastereoselective reductions and functional group manipulations to build up the desired hexose structure. unive.it

Glycal-Based Strategies for 2-Deoxyglycoside Construction

Glycals, which are cyclic enol ethers of sugars, are versatile starting materials for the synthesis of 2-deoxyglycosides. nih.gov The double bond between C-1 and C-2 can be functionalized through various addition reactions to introduce substituents at the C-2 position. Electrophilic addition to a glycal, followed by trapping of the resulting oxocarbenium ion by a glycosyl acceptor, can lead to the formation of 2-deoxyglycosides.

To synthesize this compound derivatives, a nitrogen-containing functionality would need to be introduced at the C-2 position. This is often achieved through the use of azides or other nitrogen-based electrophiles. For example, the addition of an electrophilic azide (B81097) reagent to a glycal can generate a 2-azido-2-deoxyglycosyl intermediate, which can then be glycosylated and the azide subsequently reduced and N-trifluoroacetylated. nih.gov

GlycalReagent SystemIntermediateSubsequent StepsFinal ProductReference
Tri-O-acetyl-D-glucalAzidonitration (NaN3, CAN)2-Azido-1-nitrateGlycosylation, reduction, trifluoroacetylation2-Deoxy-2-trifluoroacetamido-glycoside nih.gov
Tri-O-benzyl-D-galactalIodonitration (I(coll)2ClO4, NaN3)2-Iodo-1-azideGlycosylation, radical deiodination, reduction, trifluoroacetylation2-Deoxy-2-trifluoroacetamido-glycoside nih.gov

Anomeric Alkylation Approaches to 2-Deoxyglycosides

Anomeric alkylation is a less common but powerful method for the formation of glycosidic bonds, particularly for the synthesis of β-glycosides. bris.ac.uk In this approach, the anomeric carbon acts as a nucleophile, attacking an electrophilic acceptor. This is in contrast to conventional glycosylation where the anomeric carbon is electrophilic. This strategy often involves the generation of an anomeric anion or a related nucleophilic species.

While specific applications of anomeric alkylation to synthesize glycosides of this compound are not widely reported, the methodology has been successfully applied to the synthesis of β-mannosides and other challenging glycosidic linkages. umich.edu The synthesis would require the preparation of a this compound derivative that can be converted into an anomeric nucleophile.

Trifluoroacetylation Protocols for 2-Amino-2-deoxyhexose Precursors

The introduction of the trifluoroacetyl group onto the C-2 amino function of a 2-amino-2-deoxyhexose is a key step in preparing the target compounds. This is typically achieved through standard acylation procedures. The starting material is often a 2-amino-2-deoxyhexose hydrochloride, such as D-glucosamine hydrochloride.

The trifluoroacetylation can be carried out using trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base, such as pyridine or triethylamine, to neutralize the generated trifluoroacetic acid. Alternatively, ethyl trifluoroacetate can be used as the acylating agent. The reaction conditions are generally mild and lead to high yields of the N-trifluoroacetylated product. These N-TFA protected monosaccharides can then be used as building blocks for the synthesis of more complex oligosaccharides. nih.gov

Amino Sugar PrecursorTrifluoroacetylating AgentSolvent/BaseProductYieldReference
D-Glucosamine hydrochlorideTrifluoroacetic anhydridePyridine1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trifluoroacetamido-D-glucopyranoseHigh nih.gov
2-Amino-2,6-dideoxy-β-D-glucopyranose derivativeEthyl trifluoroacetateMethanolAllyl 2,6-dideoxy-2-N-trifluoroacetyl-β-D-glucopyranosideGood nih.gov

Conversion and Derivatization of this compound

The presence of the N-trifluoroacetyl group allows for selective modifications at other positions of the sugar ring and can be subsequently transformed into other N-acyl groups, expanding the synthetic utility of these carbohydrate building blocks.

Transformation to Other N-Acyl Protecting Groups

The N-trifluoroacetyl group can be selectively removed under mild basic conditions to liberate the free amino group, which can then be reprotected with a different acyl group. This strategy is particularly useful when the trifluoroacetyl group is not compatible with subsequent reaction conditions or when a different N-acyl group is desired in the final target molecule.

A common method for the removal of the N-trifluoroacetyl group involves treatment with a mild base. For instance, UDP-N-trifluoroacetylglucosamine can be converted to the corresponding glucosamine-containing tetrasaccharide by removal of the trifluoroacetyl group under mild basic conditions. nih.gov This deprotection allows for the introduction of a variety of other N-acyl groups through standard acylation procedures.

The general process for the transformation of the N-trifluoroacetyl group to another N-acyl group can be summarized as follows:

Deprotection: Selective cleavage of the N-trifluoroacetyl group to yield the free amine.

Acylation: Reaction of the resulting 2-amino-2-deoxyhexose derivative with an appropriate acylating agent to introduce the new N-acyl group.

Starting Material Reagents and Conditions for Deprotection Intermediate Acylating Agent Final Product
This compound derivativeMild base (e.g., NaOMe in MeOH, aqueous ammonia)2-Amino-2-deoxyhexose derivativeAcetic anhydride, Benzoyl chloride, etc.2-Deoxy-2-(acetylamino)hexose derivative, 2-Deoxy-2-(benzoylamino)hexose derivative, etc.

This two-step sequence provides a straightforward route to a diverse range of N-acylated 2-amino-2-deoxyhexose derivatives, which are valuable intermediates in the synthesis of complex glycoconjugates and other biologically active molecules.

Functionalization at Other Positions of the Hexose Ring

With the amino group protected by the stable N-trifluoroacetyl group, the hydroxyl groups at other positions of the hexose ring (C-1, C-3, C-4, and C-6) are available for further functionalization. This allows for the regioselective introduction of various functional groups, such as esters and ethers.

O-Acylation:

The hydroxyl groups of N-trifluoroacetylated hexosamines can be acylated to introduce ester functionalities. The regioselectivity of these reactions can often be controlled by the choice of reagents, solvents, and the anomeric configuration. For example, selective acylation of the primary hydroxyl group at the C-6 position is commonly achieved due to its higher reactivity compared to the secondary hydroxyl groups. Protection of the C-4 and C-6 hydroxyls, for instance as a benzylidene acetal (B89532), allows for selective functionalization of the C-3 hydroxyl group.

Starting Material Protecting Groups Acylating Agent Position of Functionalization Product
Methyl 2-deoxy-2-[(trifluoroacetyl)amino]-α-D-glucopyranoside4,6-O-BenzylideneBenzoyl chloride, PyridineC-3Methyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-[(trifluoroacetyl)amino]-α-D-glucopyranoside
1-O-Acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranoseNoneTrityl chloride, PyridineC-61-O-Acetyl-6-O-trityl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranose

O-Etherification:

Ether functionalities can be introduced at the hydroxyl positions of N-trifluoroacetylated hexosamines. Similar to acylation, the regioselectivity can be controlled through the use of protecting groups and specific reaction conditions. For instance, the formation of benzyl (B1604629) ethers at specific hydroxyl groups is a common strategy to protect them for subsequent reactions. Reductive opening of a 4,6-O-benzylidene acetal can provide a route to a 6-O-benzyl ether while leaving the C-4 hydroxyl free for other transformations. nih.gov

Starting Material Protecting Groups Etherifying Agent Position of Functionalization Product
Methyl 4,6-O-benzylidene-2-deoxy-2-[(trifluoroacetyl)amino]-α-D-glucopyranoside4,6-O-BenzylideneNaBH₃CN, HClC-6Methyl 6-O-benzyl-2-deoxy-2-[(trifluoroacetyl)amino]-α-D-glucopyranoside
1,3,4-Tri-O-acetyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranoseO-AcetylBenzyl bromide, NaHC-61,3,4-Tri-O-acetyl-6-O-benzyl-2-deoxy-2-[(trifluoroacetyl)amino]-β-D-glucopyranose

The ability to perform these transformations highlights the importance of the N-trifluoroacetyl group in carbohydrate synthesis, enabling the preparation of a wide array of complex and functionally diverse hexosamine derivatives.

Protecting Group Chemistry and Orthogonal Strategies for 2 Deoxy 2 Trifluoroacetyl Amino Hexose Building Blocks

Role of the Trifluoroacetyl Group as an N-Protecting Group in Carbohydrate Synthesis

The trifluoroacetyl (TFA) group plays a crucial role as a temporary protecting group for the C-2 amino functionality in 2-amino-2-deoxyhexose derivatives. Its chemical properties offer distinct advantages in multistep synthetic sequences.

The primary function of the N-trifluoroacetyl group is to mask the nucleophilicity of the amino group, preventing it from participating in undesired side reactions during the chemical modification of other parts of the sugar molecule. researchgate.net Unlike the more common N-acetyl group, the N-trifluoroacetyl group is strongly electron-withdrawing. This electronic effect has significant consequences for the reactivity of the glycosyl donor. It disarms the glycosyl donor, meaning it destabilizes the formation of a positive charge at the anomeric center during glycosylation, which can help control reactivity. wiley-vch.de

Crucially, the N-trifluoroacetyl group is considered a "non-participating" group. In glycosylation reactions, a participating group at the C-2 position (like an N-acetyl group) can form a cyclic intermediate (an oxazolinium ion) that directs the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, leading exclusively to the formation of 1,2-trans-glycosidic linkages. nih.gov In contrast, the non-participating N-trifluoroacetyl group does not form this intermediate. Its presence generally favors the formation of 1,2-cis-glycosidic linkages, although the stereochemical outcome is also influenced by other factors such as the solvent, promoter, and the nature of the anomeric leaving group. nih.gov

The removal of the N-trifluoroacetyl group is typically achieved under mild basic conditions, such as treatment with ammonia (B1221849) in methanol (B129727) or sodium methoxide, which converts it to the more biologically relevant N-acetyl group or liberates the free amine. researchgate.netepa.gov Its stability to acidic conditions and hydrogenolysis makes it an excellent component of orthogonal protection schemes.

Key Features of the N-Trifluoroacetyl Protecting Group:

Installation: Typically installed using trifluoroacetic anhydride (B1165640) (TFAA) or ethyl trifluoroacetate (B77799). epa.gov

Reactivity Influence: Acts as a non-participating, electron-withdrawing group.

Stereochemical Direction: Favors the formation of 1,2-cis-glycosidic linkages.

Cleavage: Removed under mild basic/solvolysis conditions (e.g., NaOMe/MeOH, NH₃/MeOH). researchgate.net

Orthogonality: Stable to conditions used for removing many common O-protecting groups, such as acid-labile acetals or hydrogenolysis-labile benzyl (B1604629) ethers.

Orthogonal Protecting Group Schemes for Multifunctional 2-Deoxy-2-[(trifluoroacetyl)amino]hexose Derivatives

The synthesis of complex carbohydrates hinges on the use of orthogonal protecting groups, which can be selectively removed in any order by employing different chemical conditions. iris-biotech.de For a this compound building block, this requires a careful combination of protecting groups for the hydroxyl functions and the anomeric center that are compatible with the N-trifluoroacetyl group.

The hydroxyl groups of a carbohydrate possess different reactivities, with the primary alcohol (at C-6) generally being the most reactive due to less steric hindrance. wiley-vch.de This differential reactivity can be exploited for regioselective protection.

Esters (e.g., Acetyl, Benzoyl): Ester protecting groups are widely used due to their ease of installation (using an acid anhydride or chloride) and their ability to act as participating groups when located at C-2, although this is not relevant for the N-protected amino sugar. They are typically stable to acidic conditions but are readily removed by base-catalyzed hydrolysis (e.g., NaOMe in MeOH). This cleavage condition can also remove the N-trifluoroacetyl group, making the ester and N-TFA groups non-orthogonal in this specific context. However, they can be used orthogonally with acid-labile or hydrogenolysis-labile groups.

Ethers (e.g., Benzyl, p-Methoxybenzyl, Silyl): Ether protecting groups are valued for their stability across a wide range of reaction conditions.

Benzyl (Bn) ethers are robust and are installed under basic conditions using benzyl bromide. They are orthogonal to the N-TFA group as they are stable to both acid and base but are cleaved under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C). acs.org

p-Methoxybenzyl (PMB) ethers offer an advantage over benzyl ethers as they can be removed oxidatively (e.g., with DDQ or CAN), conditions to which benzyl ethers and the N-TFA group are stable. wiley-vch.de

Silyl (B83357) ethers (e.g., TBDMS, TIPS) are installed using the corresponding silyl chloride and are cleaved by fluoride (B91410) ion sources (e.g., TBAF). Their steric bulk can be tuned for regioselective protection of less hindered hydroxyls. They are orthogonal to N-TFA, benzyl ethers, and acetals.

Acetals and Ketals (e.g., Benzylidene, Isopropylidene): These groups are used to protect diols simultaneously. acs.orgpearson.com

Benzylidene acetals are commonly used to protect the C-4 and C-6 hydroxyls of hexopyranosides. They are installed under acidic conditions (e.g., benzaldehyde (B42025) dimethyl acetal (B89532) with CSA) and are stable to basic and hydrogenolysis conditions. They are removed by acid hydrolysis. pearson.com Furthermore, they can be regioselectively opened using various reagents (e.g., BH₃·THF, NBS) to liberate either the C-4 or C-6 hydroxyl, providing a route to further functionalization. nycu.edu.tw

Isopropylidene acetals (ketals) are often used to protect cis-diols and are also introduced and removed under acidic conditions, though they are generally more acid-labile than benzylidene acetals.

The following table summarizes the orthogonality of common hydroxyl protecting groups with the N-trifluoroacetyl group.

Protecting GroupAbbreviationInstallation ConditionsCleavage ConditionsOrthogonal to N-TFA?
Ethers
BenzylBnNaH, BnBrH₂, Pd/CYes
p-MethoxybenzylPMBNaH, PMB-ClDDQ or CANYes
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAFYes
Esters
AcetylAcAc₂O, Pyridine (B92270)NaOMe, MeOHNo (concurrent cleavage)
BenzoylBzBzCl, PyridineNaOMe, MeOHNo (concurrent cleavage)
Acetals
BenzylidenePhCH(OMe)₂, CSAMild Acid (e.g., aq. AcOH)Yes
IsopropylideneMe₂C(OMe)₂, CSAMild AcidYes

The anomeric position (C-1) is the most reactive site and is where glycosidic bonds are formed. masterorganicchemistry.com The choice of an anomeric protecting group is critical as it must be selectively converted into a leaving group for the glycosylation step. nih.govresearchgate.net

Thioglycosides (e.g., Thiophenyl, Thioethyl): These are among the most versatile anomeric groups. They are stable to a wide range of conditions used for manipulating hydroxyl protecting groups but can be activated as leaving groups using thiophilic promoters like N-iodosuccinimide (NIS)/TfOH or DMTST. This makes them orthogonal to the N-TFA group and most O-protecting groups.

Glycosyl Halides (e.g., Fluorides, Bromides): Glycosyl fluorides are relatively stable and can be activated using Lewis acids. epa.gov Glycosyl bromides and chlorides are more reactive and often generated in situ for immediate use in glycosylation reactions. nih.gov

Trichloroacetimidates: Formed by reacting the free anomeric hydroxyl with trichloroacetonitrile (B146778) under basic conditions, these are highly effective glycosyl donors that are activated by catalytic amounts of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂).

Anomeric Esters (e.g., Acetate): An anomeric acetate (B1210297) can serve as a precursor to more reactive glycosyl donors, such as a glycosyl bromide, through treatment with HBr in acetic acid.

Regioselective Functionalization and Deprotection of this compound Precursors

Regioselective chemistry allows for the modification of a single hydroxyl group in the presence of others, which is essential for building complex oligosaccharides where specific linkage patterns are required. rsc.org This can be achieved through several strategies.

Exploiting Inherent Reactivity: The primary C-6 hydroxyl is more nucleophilic and less sterically hindered than the secondary hydroxyls at C-3 and C-4. Therefore, under carefully controlled conditions with a bulky reagent (e.g., trityl chloride or a bulky silyl chloride), the C-6 position can often be protected selectively.

Use of Temporary Blocking Groups: As mentioned, a 4,6-O-benzylidene acetal can be used to protect two hydroxyls at once. Subsequent regioselective reductive opening of this acetal ring can then expose either the C-4 or C-6 hydroxyl for further reaction. For example, treatment with borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF) in the presence of a Lewis acid can lead to the formation of a 6-O-benzyl ether, leaving the C-4 hydroxyl free. nycu.edu.tw

One-Pot Procedures: Modern synthetic methods increasingly rely on one-pot sequences where multiple protection/deprotection steps are carried out in the same reaction vessel by the sequential addition of reagents. nycu.edu.twnih.gov For instance, a per-silylated glucosamine (B1671600) derivative can be subjected to a sequence of reagent additions to achieve regioselective protection at specific positions, streamlining the synthesis of complex building blocks. nih.gov

A common synthetic sequence for a this compound donor might involve:

Protection of the amino group as the trifluoroacetamide.

Formation of a 4,6-O-benzylidene acetal.

Protection of the remaining C-3 hydroxyl as a benzyl ether.

Installation of a suitable group at the anomeric center, such as a thiophenyl group, to create a glycosyl donor ready for coupling reactions.

This approach leaves the C-3 and C-4/C-6 positions differentially protected, allowing for selective deprotection and further elaboration after the initial glycosylation reaction.

Glycosylation Reactions Involving 2 Deoxy 2 Trifluoroacetyl Amino Hexose Derivatives As Glycosyl Donors

Mechanisms of Glycosidic Bond Formation with 2-Deoxy-2-amino Sugar Donors

The formation of a glycosidic bond is a nuanced process governed by a delicate interplay of electronic and steric factors. In the case of 2-deoxy-2-amino sugar donors, the nature of the substituent at the C-2 position is a key determinant of the reaction's stereochemical outcome.

Stereoelectronic Effects in 2-Deoxyglycosylation

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons in orbitals on the stability and reactivity of a molecule, are paramount in glycosylation reactions. In the absence of a participating group at C-2, as is the case with 2-deoxy sugars, the anomeric effect often dictates the thermodynamic preference for the α-anomer. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a cyclic sugar to favor the axial orientation over the equatorial orientation, despite the steric hindrance this may cause. This preference is attributed to a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. During glycosylation, the nature of the intermediate species and the transition states leading to the α- and β-glycosides are influenced by these orbital interactions.

Influence of the Trifluoroacetyl Protecting Group on Stereoselectivity

The N-trifluoroacetyl group at the C-2 position of a hexose (B10828440) donor exerts a significant influence on the stereoselectivity of glycosylation. Unlike acyl groups such as acetyl or benzoyl, the electron-withdrawing nature of the trifluoromethyl group renders the nitrogen lone pair less nucleophilic, thus preventing it from acting as a neighboring participating group. researchgate.net Neighboring group participation by a C-2 acyl group typically leads to the formation of a stable dioxolenium ion intermediate, which then undergoes nucleophilic attack from the opposite face to exclusively yield the 1,2-trans-glycoside.

In the absence of such participation, glycosylation with N-trifluoroacetyl-protected donors often proceeds through a more reactive intermediate, leading to a mixture of α- and β-glycosides. However, the N-trifluoroacetyl group is not merely a non-participating entity. It has been proposed that the amide proton of the N-trifluoroacetyl group can engage in hydrogen bonding with the incoming nucleophile (the glycosyl acceptor). This hydrogen-bond-mediated aglycone delivery can direct the acceptor to one face of the oxocarbenium ion intermediate, thereby influencing the stereochemical outcome. researchgate.net For instance, the formation of 1,2-cis-glycosides has been explained by a hydrogen-bond mediated complexation between the hydrogen atom of the NHTFA group at C-2 of the oxocarbenium ion and an oxygen atom of the acceptor's hydroxyl group. researchgate.net

A comparative study of N-protecting groups in galactosamine glycosylation highlighted that while an N-phthaloyl (N-Phth) group effected complete β-stereoselectivity, an N-trichloroethoxycarbonyl (N-Troc) group also promoted β-stereoselectivity, indicating the strong influence of the protecting group on the reaction outcome. researchgate.net While specific comparative data for the N-trifluoroacetyl group in the same system is not provided, it underscores the principle that the electronic and steric nature of the C-2 substituent is a critical handle for controlling stereoselectivity.

Oxocarbenium Ion Intermediates and SN1/SN2-like Mechanisms

Glycosylation reactions are generally considered to proceed along a mechanistic continuum ranging from a unimolecular nucleophilic substitution (SN1) to a bimolecular nucleophilic substitution (SN2) pathway. nih.gov The SN1-like mechanism involves the formation of a discrete glycosyl cation, an oxocarbenium ion, as a key intermediate. This planar, sp2-hybridized species can then be attacked by the nucleophile from either the α- or β-face. The stereoselectivity of this process is influenced by factors such as the anomeric effect, steric hindrance, and solvent effects.

The formation of oxocarbenium ions from 2-deoxy-glucopyranosyl donors has been studied using low-temperature NMR spectroscopy in superacidic media. nih.gov These studies provide direct evidence for the existence of these reactive intermediates. The conformation of the oxocarbenium ion is not static and can exist in various half-chair or skew-boat conformations, the relative energies of which can influence the facial selectivity of the nucleophilic attack.

In the case of 2-deoxy-2-[(trifluoroacetyl)amino]hexose donors, the electron-withdrawing nature of the N-trifluoroacetyl group destabilizes the adjacent developing positive charge at the anomeric center, which may disfavor a purely SN1 pathway. This can shift the mechanism towards a more SN2-like process, where the nucleophile attacks the anomeric carbon as the leaving group departs. In such a scenario, the stereochemical outcome is often inversion of configuration at the anomeric center. The actual mechanism is often a hybrid of these two extremes, involving ion pairs and a significant degree of charge separation in the transition state. The precise position on this mechanistic continuum is influenced by the reactivity of the glycosyl donor, the nucleophilicity of the acceptor, the nature of the leaving group, the promoter, and the solvent.

Activation Strategies for this compound Glycosyl Donors

The anomeric leaving group of a glycosyl donor must be activated by a promoter to generate a reactive electrophile that can be attacked by the glycosyl acceptor. A variety of activation strategies have been developed for glycosyl donors, with glycosyl halides and thioglycosides being among the most versatile.

Glycosyl Halides (Bromides, Chlorides, Iodides, Fluorides) as Activated Donors

Glycosyl halides are highly reactive glycosyl donors that have been extensively used in oligosaccharide synthesis. nih.gov Their reactivity generally follows the order iodide > bromide > chloride > fluoride (B91410).

Glycosyl Bromides and Chlorides: These are among the most common glycosyl halide donors. mdpi.com They are typically activated under Koenigs-Knorr conditions, which involve the use of heavy metal salts, most commonly silver salts such as silver triflate (AgOTf) or silver carbonate. nih.gov The silver salt coordinates to the halide, facilitating its departure and the formation of the oxocarbenium ion or a related reactive intermediate. The stereoselectivity of these reactions can be sensitive to the specific silver salt used and the reaction conditions. For 2-deoxyglycosyl bromides, both α- and β-glycosides can be formed, and achieving high stereoselectivity can be challenging. mdpi.com

Glycosyl Iodides: Glycosyl iodides are even more reactive than the corresponding bromides and chlorides but are also less stable. bris.ac.uk They are often generated in situ and used immediately. Their high reactivity can be advantageous in glycosylating less reactive acceptors.

Glycosyl Fluorides: Glycosyl fluorides are more stable than other glycosyl halides and can often be purified by chromatography. researchgate.net They require activation by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or tin(II) chloride (SnCl2) in combination with silver perchlorate (B79767) (AgClO4). Glycosylations with 2-deoxy-2-fluoro-glycosyl fluorides have been used in the synthesis of glycosidase inhibitors. researchgate.net

Glycosyl HalideTypical Activator(s)General Observations
BromideAgOTf, Ag2CO3Highly reactive, often lead to mixtures of anomers.
ChlorideAgOTf, Ag2CO3Less reactive than bromides.
IodideGenerated in situVery high reactivity, useful for hindered acceptors.
FluorideBF3·OEt2, TMSOTfMore stable than other halides, requires Lewis acid activation.

Thioglycosides and their Activation

Thioglycosides are popular glycosyl donors due to their stability to a wide range of reaction conditions, allowing for extensive protecting group manipulations before the final glycosylation step. nih.gov They can be activated by a variety of thiophilic promoters.

A common and effective promoter system for the activation of thioglycosides is the combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or its silyl (B83357) ester, TMSOTf. researchgate.netnih.gov The proposed mechanism involves the reaction of the thioglycoside with the iodonium (B1229267) ion generated from NIS to form a sulfonium (B1226848) ion intermediate. The departure of the thio-aglycone is then facilitated by the acid, leading to the formation of the reactive glycosylating species. The stereoselectivity of NIS/TfOH promoted glycosylations with 2-amino-2-deoxythioglycoside donors can be influenced by factors such as the protecting groups on the sugar ring and the nature of the acceptor. nih.gov

Another widely used activator for thioglycosides is dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). nih.gov This reagent activates the thioglycoside by forming a sulfonium ion at the anomeric center, which is then displaced by the glycosyl acceptor. The choice of activator can have a significant impact on the yield and stereoselectivity of the glycosylation.

The table below summarizes some common activation systems for thioglycosides.

Promoter SystemAbbreviationGeneral Characteristics
N-Iodosuccinimide / Trifluoromethanesulfonic acidNIS / TfOHA powerful and widely used system for activating thioglycosides.
Dimethyl(methylthio)sulfonium triflateDMTSTA common thiophilic promoter.

The strategic choice of the glycosyl donor, its protecting groups, and the activation method are all critical parameters that must be carefully considered to achieve the desired outcome in the synthesis of complex glycoconjugates containing 2-amino-2-deoxyhexose units. The N-trifluoroacetyl group, by virtue of its unique electronic properties, provides a valuable, albeit complex, tool for modulating the reactivity and stereoselectivity of these crucial transformations.

Trichloroacetimidates as Glycosyl Donors

Glycosyl trichloroacetimidates are among the most widely used glycosyl donors due to their stability, ease of activation, and generally high glycosylation efficiency. This compound derivatives can be readily converted into the corresponding trichloroacetimidates at the anomeric position. These donors are typically activated under mild acidic conditions, often using a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).

The reaction proceeds via protonation of the imidate nitrogen, followed by departure of the trichloroacetamide (B1219227) leaving group to generate an oxocarbenium ion intermediate. This reactive species is then attacked by a glycosyl acceptor. The stereochemical outcome is influenced by several factors, including the nature of the promoter, the solvent, the reaction temperature, and the protecting groups on the donor.

For instance, the condensation of a 4,6-O-benzylidene-3-O-chloroacetyl-2-deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidate (B1259523) has been reported in the synthesis of hyaluronic acid fragments. nih.gov While this example uses a trichloroacetyl group, the principle is directly applicable to the trifluoroacetyl analogue. The N-trifluoroacetyl group can participate in the reaction to form a bicyclic oxazolinium ion intermediate, which directs the incoming nucleophile (the glycosyl acceptor) to the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage (β-glycoside in the case of a gluco- or galacto-configured donor).

Table 1: Representative Glycosylation Reaction using a Trichloroacetimidate Donor

Glycosyl DonorGlycosyl AcceptorPromoterProduct (Stereochemistry)Reference
2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-tri-O-acetyl-α/β-D-glucopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranosideTMSOTf (cat.)β-(1→4)-linked disaccharide nih.gov (analogy)

Remote Group Participation in Glycosylation Reactions

While the C-2 substituent has the most profound influence on stereoselectivity through neighboring group participation, protecting groups at other positions (C-3, C-4, and C-6) can also affect the outcome of glycosylation reactions. beilstein-journals.org This phenomenon, known as remote group participation, can influence the reactivity of the donor and the stereochemical course of the reaction. beilstein-journals.org

Acyl groups, such as benzoyl or acetyl, located at the C-4 or C-6 position of a this compound donor can participate in the reaction. rsc.orgnih.gov This participation can occur through space to stabilize the developing positive charge at the anomeric center, forming a transient cyclic intermediate. For example, a C-6 acyl group can form a six-membered ring intermediate that influences the facial selectivity of the incoming glycosyl acceptor. nih.gov This can be particularly useful in guiding stereochemistry in the absence of a participating C-2 group or to reinforce the directing effect of the C-2 group.

The conformational rigidity of the pyranose ring, often enforced by protecting groups like a 4,6-O-benzylidene acetal (B89532), plays a significant role in enabling or disabling remote group participation. rsc.org The strategic placement of these groups is a key aspect of designing a successful oligosaccharide synthesis.

Stereoselective Glycosylation Approaches with this compound Donors

Controlling the stereochemistry at the anomeric center is a central challenge in carbohydrate chemistry. The formation of either α- or β-glycosidic linkages is dictated by the reaction conditions and the structure of the glycosyl donor.

α-Selective Glycosylation Methods

The synthesis of 1,2-cis-glycosides, such as α-linkages for glucose and galactose derivatives, is often challenging because it requires suppressing the thermodynamically favored 1,2-trans product formation that arises from C-2 neighboring group participation. rsc.org To achieve α-selectivity with this compound donors, conditions must be chosen that disfavor the formation of the oxazolinium ion intermediate.

Strategies to achieve α-selectivity include:

Use of Non-participating Solvents: Solvents like diethyl ether can promote SN2-type reactions or the formation of a solvent-separated ion pair that favors α-glycoside formation. rsc.org

Low Temperatures: Conducting the reaction at low temperatures can trap the kinetically favored α-product.

Specific Promoter Systems: Certain promoter systems are known to favor α-selectivity. For example, the use of specific Lewis acids or combinations of reagents can steer the reaction towards the desired outcome. rsc.orgnih.gov

Donor Reactivity: Highly reactive donors may proceed through a more SN1-like mechanism, where the acceptor can attack from the α-face before the C-2 TFA group can participate. nih.gov

Research has shown that glycosyl N-(ortho-methoxyphenyl)trifluoroacetimidates can lead to highly α-selective glycosylations in the presence of catalysts like Bi(OTf)₃ in diethyl ether. rsc.org While not specific to 2-amino sugars, this highlights a strategy that could be adapted.

β-Selective Glycosylation Methods

The formation of 1,2-trans-glycosides (β-linkages for gluco- and galacto-configured donors) is generally more straightforward when using donors with a participating group at C-2. nih.gov The N-trifluoroacetyl group in this compound donors can act as an excellent participating group.

The mechanism involves the initial activation of the leaving group at the anomeric center. The lone pair of electrons on the oxygen of the N-trifluoroacetyl carbonyl group then attacks the anomeric carbon, forming a stable bicyclic dioxolenium or oxazolinium ion intermediate. This intermediate effectively shields the α-face of the sugar. Consequently, the glycosyl acceptor can only attack from the β-face, leading to the exclusive or predominant formation of the β-glycoside. nih.govnih.gov

This method is robust and widely used for the synthesis of β-linked 2-amino sugar-containing oligosaccharides. nih.govnih.gov

Table 2: Stereoselective Glycosylation Outcomes

Desired StereochemistryKey StrategyTypical ConditionsMechanism
α (1,2-cis)Suppress C-2 participationNon-participating solvents (e.g., Et₂O), low temperature, specific promotersSN2 or SN1 with α-attack
β (1,2-trans)Utilize C-2 N-TFA participationParticipating solvents (e.g., CH₃CN), standard promoters (e.g., TMSOTf)SN2 via oxazolinium ion intermediate

Catalytic Glycosylation Strategies (e.g., Lewis Acid-Mediated, Organocatalytic)

The development of catalytic glycosylation methods is a major focus of modern carbohydrate chemistry, aiming to improve efficiency and reduce waste.

Lewis Acid-Mediated Glycosylation: This is the most common catalytic strategy for activating this compound donors, particularly trichloroacetimidates. nih.gov Catalytic amounts of Lewis acids like TMSOTf, Sc(OTf)₃, or Bi(OTf)₃ are effective in promoting the reaction. nih.govnih.govrsc.org The choice of Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity. nih.gov For example, strong Lewis acids like TMSOTf tend to promote SN1-like pathways, whereas weaker Lewis acids might favor SN2-type reactions. nih.gov

Organocatalytic Glycosylation: While less common for imidate donors, organocatalytic strategies are an emerging area. For other types of glycosyl donors, catalysts such as thioureas have been used to promote glycosylation through hydrogen bonding, activating both the donor and the acceptor. chemrxiv.orgnih.gov Phenanthroline-based organocatalysts have been shown to be effective for the stereoselective formation of α-1,2-cis-fluorinated glycosides. wayne.edu Such strategies could potentially be adapted for use with this compound donors. The development of organocatalytic methods for these specific donors remains an area of active research.

Applications in Complex Carbohydrate Synthesis and Glycoconjugate Assembly

2-Deoxy-2-[(trifluoroacetyl)amino]hexose as a Building Block for Oligosaccharides

The synthesis of oligosaccharides, particularly those containing 2-amino-2-deoxy sugar residues, is a fundamental challenge in glycochemistry. nih.gov Derivatives of this compound have emerged as robust glycosyl donors for the assembly of these complex molecules, enabling both the extension of linear chains and the creation of intricate branched structures.

In the construction of linear oligosaccharides, glycosyl donors derived from this compound are employed in sequential glycosylation reactions. The N-trifluoroacetyl group's participation ensures the formation of the desired 1,2-trans stereochemistry, which is prevalent in many biologically important glycans. nih.gov The process involves the iterative coupling of a glycosyl donor, such as a glycosyl fluoride (B91410) or trichloroacetimidate (B1259523) bearing the N-trifluoroacetyl group, to a glycosyl acceptor that has a free hydroxyl group at the desired position for elongation.

The choice of N-protecting group can significantly influence the reactivity of the glycosyl donor. Strategies such as the "armed-disarmed" approach exploit these reactivity differences. While not the most "armed" (reactive) option, the N-trifluoroacetyl group provides a balance of reactivity and stability, allowing for chemoselective glycosylations. nih.govnih.gov After the successful coupling, the N-trifluoroacetyl group can be readily converted to the more common N-acetyl group found in natural oligosaccharides, typically through mild basic hydrolysis or reduction. nih.govepa.gov

Table 1: Comparison of N-Protecting Groups in 2-Aminosugar Glycosylation for Linear Synthesis
N-Protecting GroupAbbreviationKey Features in GlycosylationTypical Cleavage Conditions
TrifluoroacetylTFAExcellent 1,2-trans participation; moderate reactivity; stable to acidic conditions.Mild basic hydrolysis (e.g., dilute NaOH, NH₃ in MeOH).
PhthaloylPhthStrong 1,2-trans participation; generally low reactivity ("disarmed"). nih.govHydrazine (B178648) (e.g., N₂H₄ in EtOH).
TrichloroethoxycarbonylTrocNon-participating or weakly participating; higher reactivity ("armed"). nih.govReductive cleavage (e.g., Zn/AcOH).
AcetylAcParticipating group, but can be prone to side reactions during activation.Generally retained; harsh conditions required for removal (e.g., strong acid/base).

The synthesis of branched oligosaccharides requires a more complex strategy involving orthogonal protecting groups. This allows for the selective deprotection of specific hydroxyl positions on the sugar ring, enabling the stepwise construction of different branches. A this compound building block intended for branched synthesis must be equipped with at least two different temporary protecting groups at the positions designated for chain extension.

For instance, a building block could have the N-trifluoroacetyl group at C-2, a fluorenylmethoxycarbonyl (Fmoc) group at C-6, and a levulinoyl (Lev) group at C-3. researchgate.net The Fmoc group can be removed under mild basic conditions (e.g., piperidine) to allow for elongation of a chain at the C-6 position. Subsequently, the Lev group can be selectively removed using hydrazine in a buffered solution to expose the C-3 hydroxyl for the synthesis of a second, distinct branch. researchgate.net The N-trifluoroacetyl group remains intact throughout these selective deprotection steps, ensuring the integrity of the amino group protection until the final deprotection stages.

Table 2: Orthogonal Protecting Group Strategy for Branched Synthesis
Position on Hexose (B10828440) RingProtecting GroupPurposeCleavage Reagent
C-1 (Anomeric)Thioglycoside, Trichloroacetimidate, etc.Glycosyl Donor Leaving GroupPromoter (e.g., TMSOTf)
C-2 (Amino)Trifluoroacetyl (TFA) Stable N-protection; 1,2-trans directionMild Base (Final Step)
C-3Levulinoyl (Lev)Temporary block for Branch 1Hydrazine acetate (B1210297)
C-4Benzyl (B1604629) (Bn)Permanent ProtectionHydrogenolysis (Pd/C, H₂)
C-6Fluorenylmethoxycarbonyl (Fmoc)Temporary block for Branch 2Piperidine (B6355638)

Integration into Glycoconjugate Synthesis

Glycoconjugates—biomolecules where carbohydrates are covalently linked to proteins or lipids—are vital for cellular recognition, signaling, and immune responses. The synthesis of these complex molecules relies on the availability of well-defined oligosaccharide fragments, which are often prepared using building blocks like this compound.

Neo-glycoconjugates are synthetic molecules that mimic natural glycoconjugates and are primarily used as tools for studying carbohydrate-protein interactions or for developing diagnostics and vaccines. A common architecture involves attaching a carbohydrate to an aglycone that is not its natural partner, such as an aromatic ring containing a functional group for further attachment.

For example, 2-deoxy-2-trifluoroacetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl fluoride has been used to synthesize aryl glucosaminides. epa.gov In this process, the glycosyl fluoride is coupled with a hydroxycoumarin derivative. The resulting product is a neo-glycoconjugate where the sugar is linked to a fluorescent tag. The N-trifluoroacetyl group facilitates the glycosylation and is later converted to an N-acetyl group to yield the final target molecule, which can be used in enzymatic assays. epa.gov

The synthesis of glycopeptides and glycolipids requires the conjugation of a fully assembled oligosaccharide to an amino acid/peptide or a lipid backbone. The stability of the N-trifluoroacetyl group is advantageous during the demanding chemical steps of peptide synthesis or lipid modification. Once the oligosaccharide is constructed, it can be activated at its anomeric center and coupled to a serine or threonine residue in a peptide chain or to a lipid aglycone. Following the successful conjugation, a global deprotection sequence is performed, which includes the conversion of the N-trifluoroacetyl groups to N-acetyl groups, to reveal the native glycopeptide or glycolipid.

Solid-Phase Synthesis Methodologies Utilizing this compound Derivatives

Solid-phase oligosaccharide synthesis (SPOS) has revolutionized the construction of complex carbohydrates by enabling automation and simplifying purification. mdpi.com In this methodology, the growing oligosaccharide chain is covalently attached to an insoluble polymer resin. The synthesis proceeds through repeated cycles of coupling a new monosaccharide building block, followed by washing away excess reagents.

A derivative of this compound is well-suited for SPOS. The sugar would be attached to the solid support via a linker at a non-essential position (e.g., the anomeric center). A temporary protecting group, such as Fmoc, would be placed at the hydroxyl position intended for chain elongation. researchgate.net The N-trifluoroacetyl group provides stable protection for the C-2 amino function throughout the entire automated synthesis.

The synthesis cycle on the solid support involves:

Deprotection: Removal of the temporary protecting group (e.g., Fmoc) from the resin-bound sugar to expose a free hydroxyl group.

Coupling: Introduction of the activated this compound glycosyl donor, which reacts with the free hydroxyl on the resin.

Capping: Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.

Washing: Rinsing the resin to remove all excess reagents and byproducts.

This cycle is repeated until the desired oligosaccharide is assembled. Finally, the completed glycan is cleaved from the solid support, and the permanent protecting groups, including the N-trifluoroacetyl group, are removed to yield the pure oligosaccharide. mdpi.com

Table 3: Typical Cycle in Automated Solid-Phase Synthesis
StepActionReagents/ConditionsPurpose
1Fmoc Deprotection20% Piperidine in DMFExpose the hydroxyl group for the next coupling.
2WashingDMF, CH₂Cl₂Remove piperidine and byproducts.
3CouplingN-TFA-protected glycosyl donor + Promoter (e.g., TMSOTf)Add the next sugar unit to the growing chain.
4WashingCH₂Cl₂Remove excess donor and promoter.
5CappingAcetic anhydride (B1165640), Pyridine (B92270)Block unreacted sites to prevent failure sequences.
6WashingCH₂Cl₂, DMFPrepare for the next cycle.

Advanced Analytical Methodologies for 2 Deoxy 2 Trifluoroacetyl Amino Hexose and Its Glycosides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of 2-Deoxy-2-[(trifluoroacetyl)amino]hexose and its glycosides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides invaluable insights into the molecule's connectivity, stereochemistry, and spatial arrangement.

1D NMR (1H, 13C)

¹H NMR spectroscopy provides fundamental information regarding the proton environment within the molecule. The chemical shifts of the protons are influenced by their local electronic environment. For instance, anomeric protons typically resonate at lower fields due to the deshielding effect of the adjacent oxygen atoms. The trifluoroacetyl group, being highly electron-withdrawing, also influences the chemical shifts of nearby protons. Coupling constants (J-values) between adjacent protons, obtained from the splitting patterns in the spectrum, are critical for determining the relative stereochemistry of the sugar ring. For example, large coupling constants between vicinal axial protons (³JH,H ≈ 8-10 Hz) are indicative of a pyranose ring in a chair conformation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and the nature of its substituents. The trifluoroacetylation of the amino group at the C-2 position significantly influences the chemical shift of C-2 and adjacent carbons. Studies on trifluoroacetyl derivatives of 2-acetamido-2-deoxyhexoses have shown that the influence on ¹³C chemical shifts is not as uniform as the downfield shifts observed in ¹H NMR. For example, in the β-anomer of N-trifluoroacetylglucosamine, an unusually large upfield shift of the C-5 resonance is observed upon trifluoroacetylation, while the C-3 resonance remains largely unaffected. core.ac.uk

CarbonN-acetyl-β-D-glucosamine (δ, ppm)N-trifluoroacetyl-β-D-glucosamine (δ, ppm)N-acetyl-α-D-glucosamine (δ, ppm)N-trifluoroacetyl-α-D-glucosamine (δ, ppm)
C-196.696.692.492.4
C-257.158.155.055.6
C-375.375.372.873.1
C-471.472.471.472.0
C-577.275.773.272.9
C-662.162.461.962.2
CO175.7158.0 (q, J=37.5 Hz)175.4157.9 (q, J=37.5 Hz)
CH₃23.3-23.3-
CF₃-116.4 (q, J=287.5 Hz)-116.4 (q, J=287.5 Hz)

Data derived from studies on trifluoroacetyl derivatives of 2-acetamido-2-deoxyhexoses. core.ac.uk

2D NMR Techniques (e.g., DQF-COSY, ROESY, TOCSY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for probing the spatial relationships between atoms.

Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) is used to establish proton-proton connectivities through scalar (J) coupling, typically over two to three bonds. This allows for the tracing of the spin systems within the sugar ring, starting from a well-resolved signal, such as the anomeric proton, to identify all the protons in the pyranose or furanose ring.

Total Correlation Spectroscopy (TOCSY) extends the correlation network beyond directly coupled protons, revealing connectivities between all protons within a spin system. By adjusting the mixing time, it is possible to transfer magnetization along the entire chain of coupled protons in a monosaccharide residue. This is particularly useful for identifying all the protons belonging to a specific sugar unit in a glycoside.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight, elemental composition, and structural features of this compound and its glycosides.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile derivatives of monosaccharides. For GC-MS analysis, this compound is typically further derivatized, for example by permethylation, to increase its volatility. The trifluoroacetyl group itself is often introduced during a process called trifluoroacetolysis, which is used to release carbohydrate chains from glycoconjugates. nih.gov The resulting permethylated N-trifluoroacetylated derivatives are amenable to GC-MS analysis, providing characteristic fragmentation patterns. nih.gov Electron impact (EI) mass spectra of these derivatives often show strong primary and secondary fragment ions where the positive charge is localized on the N-trifluoroacetyl hexosamine residue, which aids in structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that allows for the analysis of non-volatile and thermally labile compounds without the need for extensive derivatization. Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate this compound and its glycosides prior to their introduction into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the generation of intact molecular ions, facilitating accurate molecular weight determination.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the unambiguous determination of the elemental composition of this compound and its fragments. By comparing the experimentally measured exact mass to the theoretical mass, the molecular formula can be confidently assigned. This is particularly important for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). HRMS is also invaluable for analyzing the fragmentation patterns obtained in tandem mass spectrometry (MS/MS) experiments, enabling the precise determination of the elemental composition of fragment ions and thus providing detailed structural information.

X-Ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the absolute configuration and three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

Q & A

Q. What are the key methodologies for synthesizing and characterizing 2-Deoxy-2-[(trifluoroacetyl)amino]hexose in laboratory settings?

The synthesis typically involves trifluoroacetylation of a hexose derivative. For example, trifluoroacetyl groups can be introduced via derivatization with reagents like N-methyl-bis-trifluoroacetamide (MBTFA) to stabilize and enhance volatility for gas chromatography (GC-MS) analysis . Post-synthesis, characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, particularly the substitution pattern at C-2.
  • Chiral-phase GC-MS : To verify stereochemical purity, as seen in hexose derivatization workflows .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. How does the trifluoroacetyl group influence the chemical stability and reactivity of this compound compared to unmodified hexoses?

The electron-withdrawing trifluoroacetyl group at C-2 reduces nucleophilicity at the amino site, enhancing resistance to enzymatic degradation (e.g., glycosidases). This modification also increases lipophilicity, improving membrane permeability in transport assays . Comparative studies with non-acetylated hexoses (e.g., glucose or galactose) are critical to isolate these effects .

Advanced Research Questions

Q. What experimental models are suitable for studying the role of this compound in hexose transporter (HT) inhibition or modulation?

  • Xenopus oocyte expression systems : Ideal for heterologous expression of transporters (e.g., Plasmodium falciparum HT, PfHT) to assess competitive inhibition kinetics. Compound specificity can be tested against mammalian GLUT isoforms (e.g., GLUT1/GLUT5) to exclude off-target effects .
  • Infected erythrocyte assays : Used to quantify parasite-specific hexose uptake in P. falciparum, where PfHT is the primary transporter .
  • Diabetic rodent models : To evaluate altered blood-brain barrier (BBB) hexose transport under hyperglycemic conditions, though this requires parallel validation with radiolabeled analogs (e.g., 2-deoxyglucose) .

Q. How can researchers resolve contradictions in data regarding its metabolic fate in mammalian versus parasitic systems?

  • Isotopic tracing : Use 13C^{13}\text{C}- or 18F^{18}\text{F}-labeled derivatives to track incorporation into glycolysis or pentose phosphate pathways.
  • Comparative metabolomics : Profile downstream metabolites in P. falciparum-infected erythrocytes versus mammalian cells (e.g., hepatocytes) using LC-MS/MS .
  • Knockout models : CRISPR/Cas9-mediated deletion of PfHT in parasites can confirm transporter dependency, while GLUT1/3 knockouts in mammalian cells clarify off-target uptake .

Q. What advanced analytical strategies are recommended for detecting this compound in complex biological matrices (e.g., serum, tissue)?

  • Targeted metabolomics : Employ FIA-MS/MS (flow injection analysis tandem MS) for high-throughput quantification in serum, as validated for hexose derivatives in diabetes studies .
  • Solid-phase extraction (SPE) : Pre-concentrate samples using hydrophilic interaction liquid chromatography (HILIC) cartridges to isolate polar metabolites .
  • Derivatization workflows : MBTFA or phenyl isothiocyanate (PITC) derivatization improves sensitivity in GC-MS and LC-MS/MS platforms .

Q. How can this compound be utilized to probe macrophage polarization states in metabolic or inflammatory diseases?

  • Mannose receptor (MR) vs. hexose transporter competition assays : Compare uptake in M1 (pro-inflammatory) vs. M2 (anti-inflammatory) macrophages using 18F^{18}\text{F}-labeled analogs (e.g., 2-deoxy-2-[18F^{18}\text{F}]fluoro-D-mannose) .
  • Metabolic flux analysis : Measure real-time glycolytic activity via Seahorse assays to correlate hexose utilization with polarization markers (e.g., Arg1 for M2) .

Methodological Challenges and Solutions

Q. How to address variability in hexose transport measurements across different experimental systems?

  • Normalization protocols : Use internal standards (e.g., 3-O-methylglucose) to control for transporter saturation in BBB or erythrocyte models .
  • Kinetic modeling : Apply Michaelis-Menten parameters (KmK_m, VmaxV_{max}) to distinguish carrier-mediated transport from passive diffusion .

Q. What are the pitfalls in interpreting trifluoroacetyl group interactions with biological membranes?

  • Membrane fluidity assays : Use fluorescent probes (e.g., Laurdan) to assess amphipathic effects of the trifluoroacetyl moiety .
  • Control experiments : Compare with non-acetylated analogs to isolate contributions of the trifluoroacetyl group to membrane permeability .

Emerging Applications

  • Drug targeting : PfHT inhibition in P. falciparum shows promise for antimalarial development, with specificity confirmed via Xenopus oocyte models .
  • Metabolomic biomarkers : Serum hexose derivatives correlate with insulin resistance in diabetes; similar workflows could link this compound to metabolic dysregulation .

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